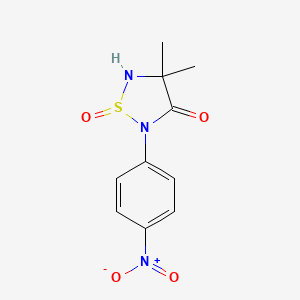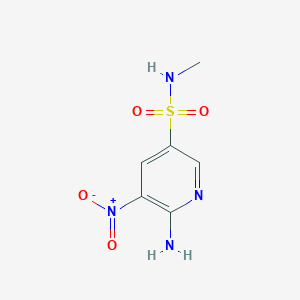
4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- is a heterocyclic compound with the molecular formula C8H15N3O. This compound is part of the oxadiazocine family, which is known for its unique ring structure containing nitrogen and oxygen atoms. The presence of these heteroatoms imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile with a hydrazine derivative, followed by cyclization to form the oxadiazocine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazocine derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazocine derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
Scientific Research Applications
4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: The compound is used in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Hexahydroazepine: Another heterocyclic compound with a similar ring structure but different functional groups.
Hexahydro(1,4,5)oxadiazepine: A related compound with a different arrangement of nitrogen and oxygen atoms in the ring.
Hexahydro(1,4,5)oxadiazocine: A compound with a similar ring structure but different substituents.
Uniqueness
4H-1,4,5-Oxadiazocine-4-propanenitrile, hexahydro- is unique due to its specific ring structure and the presence of the nitrile group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61689-95-0 |
|---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-(1,4,5-oxadiazocan-4-yl)propanenitrile |
InChI |
InChI=1S/C8H15N3O/c9-3-1-5-11-6-8-12-7-2-4-10-11/h10H,1-2,4-8H2 |
InChI Key |
PBDCPAYRULGZSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN(CCOC1)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


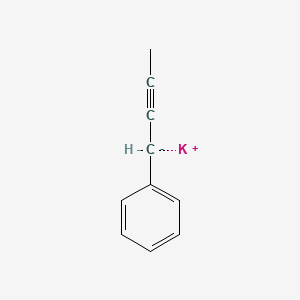
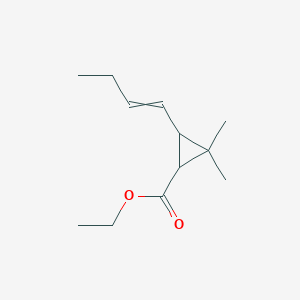
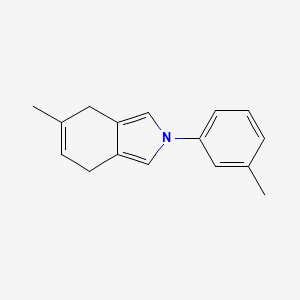
![1-Pentene, 5-[(2-methyl-1-propenyl)thio]-](/img/structure/B14560727.png)
![Acetamide, N-(3-bromo-4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14560728.png)
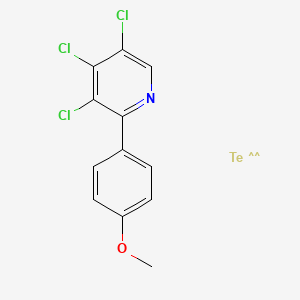
![4-Methyl-1-phenyl-1H-pyrido[2,3-e][1,4]diazepine-3,5(2H,4H)-dione](/img/structure/B14560747.png)
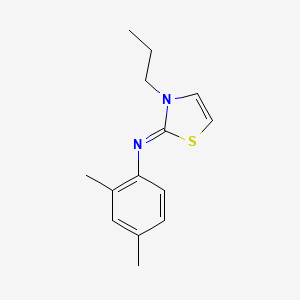
![4-(Pentyloxy)phenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14560754.png)

